molecular formula C11H14N2O2 B14805071 4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde

4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde

Cat. No.: B14805071
M. Wt: 206.24 g/mol
InChI Key: AYVCJPAXNKDRBN-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde is an organic compound with the molecular formula C11H14N2O2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde typically involves the following steps:

    Formation of the Picolinaldehyde Core: The initial step involves the synthesis of picolinaldehyde, which can be achieved through various methods, including the Vilsmeier-Haack reaction.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinaldehyde core.

    Addition of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 4-Cyclopropoxy-5-(dimethylamino)picolinic acid.

    Reduction: 4-Cyclopropoxy-5-(dimethylamino)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The cyclopropoxy and dimethylamino groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)picolinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-Cyclopropoxy-4-(dimethylamino)picolinic acid: Contains a carboxylic acid group instead of an aldehyde group.

    3-Cyclopropoxy-5-(dimethylamino)picolinaldehyde: The position of the cyclopropoxy group is different, leading to variations in reactivity.

Uniqueness

4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde is unique due to the presence of both cyclopropoxy and dimethylamino groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclopropyloxy-5-(dimethylamino)pyridine-2-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-13(2)10-6-12-8(7-14)5-11(10)15-9-3-4-9/h5-7,9H,3-4H2,1-2H3

InChI Key

AYVCJPAXNKDRBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(N=C1)C=O)OC2CC2

Origin of Product

United States

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